1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone

Übersicht

Beschreibung

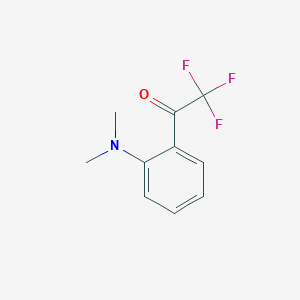

1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a trifluoroethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-(dimethylamino)benzaldehyde with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process can be summarized as follows:

Step 1: 2-(Dimethylamino)benzaldehyde is dissolved in an anhydrous solvent such as dichloromethane.

Step 2: Trifluoroacetic anhydride is added dropwise to the solution while maintaining a low temperature (0-5°C).

Step 3: The reaction mixture is stirred at room temperature for several hours.

Step 4: The product is isolated by standard workup procedures, including extraction, washing, and drying.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions influence the compound’s biological activity and its ability to modulate specific pathways.

Vergleich Mit ähnlichen Verbindungen

1-(2-(Dimethylamino)phenyl)-1-phenylprop-2-en-1-one: A chalcone derivative with similar structural features but different reactivity.

(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Another chalcone derivative with distinct photophysical properties.

Uniqueness: 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.

Biologische Aktivität

1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group enhances its lipophilicity, allowing for improved cellular penetration and interaction with biological targets.

- Chemical Formula : C10H10F3N

- Molecular Weight : 215.19 g/mol

- Structure : The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a trifluoroethanone moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group not only increases lipophilicity but also enhances receptor binding affinity. This compound has been reported to influence several biochemical pathways, leading to:

- Apoptosis Induction : Similar compounds have demonstrated the ability to induce programmed cell death in cancer cell lines.

- Antimicrobial Activity : Research indicates potential effectiveness against various microbial strains.

Anticancer Properties

Research has shown that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on thiosemicarbazone derivatives reveal that they can induce mitochondrial dysfunction and promote apoptosis in K562 leukemia cells .

| Compound | Cell Line | Mechanism | IC50 (µM) |

|---|---|---|---|

| TSC-H | K562 | Apoptosis | 10 |

| TSC-F | K562 | Apoptosis | 10 |

| TSC-Cl | K562 | Apoptosis | 10 |

| TSC-Me | K562 | Necrosis | 10 |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. While specific data on this compound is limited, structurally similar compounds have shown promising results against various pathogens.

Study on Dimethylaminophenyl Derivatives

In a study examining several dimethylaminophenyl derivatives, it was found that these compounds could inhibit the growth of cancer cell lines effectively. The presence of the dimethylamino group was critical for enhancing membrane permeability and receptor interactions .

Thiosemicarbazone Derivatives

Research involving thiosemicarbazones derived from acetophenone demonstrated their potential as anticancer agents. These compounds were shown to induce significant cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells .

Eigenschaften

IUPAC Name |

1-[2-(dimethylamino)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-14(2)8-6-4-3-5-7(8)9(15)10(11,12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTIIWQIDKHVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855680 | |

| Record name | 1-[2-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256467-19-2 | |

| Record name | 1-[2-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.